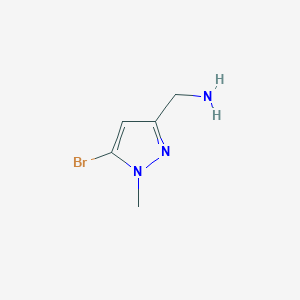

(5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine

Description

(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine (CAS: 2172525-91-4) is a brominated pyrazole derivative with a methanamine substituent at the 3-position. Its molecular formula is C₅H₈BrN₃ (free base) or C₅H₉BrClN₃ as a hydrochloride salt (MW: 226.50) . This compound is utilized in medicinal chemistry and materials science due to its versatile reactivity and hydrogen-bonding capabilities .

Properties

Molecular Formula |

C5H8BrN3 |

|---|---|

Molecular Weight |

190.04 g/mol |

IUPAC Name |

(5-bromo-1-methylpyrazol-3-yl)methanamine |

InChI |

InChI=1S/C5H8BrN3/c1-9-5(6)2-4(3-7)8-9/h2H,3,7H2,1H3 |

InChI Key |

ORZIYRSUNOFAAW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)CN)Br |

Origin of Product |

United States |

Preparation Methods

Overview of Synthesis Approaches

The synthesis of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine generally involves multi-step organic transformations starting from accessible raw materials. The most documented and industrially feasible method uses diethyl butynedioate as the key starting material, which undergoes sequential condensation, bromination, hydrolysis, carbamate formation, and deprotection steps to yield the target amine. This route avoids hazardous reagents and harsh conditions found in older methods, improving safety and scalability.

Stepwise Synthesis Methodology

The synthesis can be divided into five main steps, each with detailed reaction conditions and purification procedures:

| Step | Intermediate/Product | Reaction Type | Key Reagents | Conditions | Notes |

|---|---|---|---|---|---|

| 1 | 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Condensation | Diethyl butynedioate, methylhydrazine (40% aqueous) | Dissolve diethyl butynedioate in diethyl ether, cool to -10 °C, add methylhydrazine dropwise keeping temperature below 0 °C, react 30 min, isolate solid, heat at 100 °C | Formation of pyrazole ring via condensation |

| 2 | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | Bromination | Tribromooxyphosphorus, acetonitrile | Reflux with tribromooxyphosphorus in acetonitrile, cool, quench in saturated Na2CO3, filter, extract with ethyl acetate | Selective bromination at 5-position |

| 3 | 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | Hydrolysis | 10% NaOH aqueous, ethanol | Room temperature hydrolysis of ester, vacuum dry ethanol, acid-base extraction to isolate acid | Conversion of ester to acid |

| 4 | tert-Butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate | Carbamate formation | tert-Butyl alcohol, azido dimethyl phosphate, dimethylformamide (DMF) | Heat mixture at 100 °C, extract with ethyl acetate, dry and purify by column chromatography | Introduction of protected amine group |

| 5 | This compound | Deprotection (hydrolysis) | 50% trifluoroacetic acid in dichloromethane | Room temperature reaction, vacuum dry, neutralize with saturated Na2CO3, extract and dry | Removal of carbamate protecting group to yield amine |

Detailed Reaction Conditions and Purification

Step 1: Condensation

- Diethyl butynedioate is dissolved in diethyl ether and cooled to -10 °C.

- 40% methylhydrazine aqueous solution is added dropwise, maintaining the temperature below 0 °C to control exotherm.

- After addition, the mixture is stirred for 30 minutes, during which a white solid precipitates.

- The solid is filtered, washed with diethyl ether, and dried under vacuum.

- The intermediate is then heated at 100 °C in an oil bath to complete cyclization and dried to obtain the ethyl ester of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid.

Step 2: Bromination

- The ester intermediate is dissolved in acetonitrile.

- Tribromooxyphosphorus is added, and the mixture is refluxed.

- Upon completion, the reaction mixture is cooled and slowly poured into precooled saturated sodium carbonate solution to quench.

- The solid is filtered off, and the filtrate is extracted with ethyl acetate.

- The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the brominated ester.

Step 3: Hydrolysis

- The brominated ester is dissolved in ethanol.

- A 10% sodium hydroxide aqueous solution is added at room temperature to hydrolyze the ester to the corresponding carboxylic acid.

- After reaction completion, ethanol is removed under vacuum.

- The aqueous phase is acidified to pH 9 with 2N hydrochloric acid and extracted with ethyl acetate.

- The organic extracts are dried and concentrated to obtain the carboxylic acid.

Step 4: Carbamate Formation

- The carboxylic acid is dissolved in dimethylformamide.

- tert-Butyl alcohol and azido dimethyl phosphate are added.

- The mixture is heated to 100 °C to promote substitution, forming the tert-butyl carbamate derivative.

- After reaction, water and ethyl acetate are added for extraction.

- The organic layer is dried and purified by column chromatography to isolate the carbamate.

Step 5: Deprotection

- The carbamate is treated with 50% trifluoroacetic acid in dichloromethane at room temperature.

- After completion, the solvent is removed under vacuum.

- The residue is neutralized with saturated sodium carbonate solution and extracted with ethyl acetate.

- Drying and concentration yield the target amine, this compound.

Advantages of the Current Synthetic Route

- Safety: Avoids the use of highly toxic reagents such as cyanogen bromide and hazardous organolithium reagents used in older methods.

- Raw Material Accessibility: Uses commercially available and inexpensive starting materials like diethyl butynedioate and methylhydrazine.

- Operational Simplicity: Mild reaction conditions (mostly room temperature to 100 °C) and straightforward workup procedures.

- Scalability: The method is amenable to large-scale synthesis due to safer reagents and simpler purification steps.

- Environmental Considerations: Minimizes toxic waste and avoids environmentally harmful reagents, aligning with green chemistry principles.

Summary Table of the Full Synthesis Process

| Step | Reaction | Reagents | Conditions | Product Yield & Purity (if reported) | Notes |

|---|---|---|---|---|---|

| 1 | Condensation | Diethyl butynedioate, methylhydrazine | -10 to 0 °C, then 100 °C heating | High yield; white solid intermediate | Formation of pyrazole ring |

| 2 | Bromination | Tribromooxyphosphorus, acetonitrile | Reflux, then quench in Na2CO3 | Efficient bromination | Selective 5-position bromination |

| 3 | Hydrolysis | NaOH (10%), ethanol | Room temperature | Quantitative hydrolysis | Ester to acid conversion |

| 4 | Carbamate formation | tert-Butyl alcohol, azido dimethyl phosphate, DMF | 100 °C heating | Purified by chromatography | Amine protection step |

| 5 | Deprotection | Trifluoroacetic acid (50%), dichloromethane | Room temperature | Pure amine obtained | Final step to free amine |

Comparative Analysis with Previous Methods

Older synthesis routes involved:

- Reacting 1-methyl-1H-pyrazol-3-amine with hexane-2,5-dione.

- Using n-butyl lithium and cyanogen bromide at -78 °C for bromination.

- Hydroxylamine hydrochloride treatment to yield the amine.

These methods suffered from:

- Use of extremely flammable and pyrophoric n-butyl lithium.

- Handling of highly toxic cyanogen bromide.

- Harsh low-temperature conditions.

- Difficult scale-up and safety concerns.

The current method using diethyl butynedioate and tribromooxyphosphorus circumvents these issues, offering a safer and more practical alternative.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 5-position undergoes nucleophilic substitution under mild conditions, enabling functionalization with nucleophiles such as amines, thiols, or alkoxides.

Example Reaction :

Reaction with morpholine in dimethylformamide (DMF) at 80°C in the presence of potassium carbonate yields a morpholine-substituted derivative.

| Reagents/Conditions | Outcome |

|---|---|

| Morpholine, K₂CO₃, DMF, 80°C | Substitution of Br with morpholine, generating a tertiary amine product |

This reaction is critical for synthesizing analogs with modified electronic or steric properties.

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions with boronic acids, enabling aryl or heteroaryl group introduction.

Example Reaction :

Coupling with phenylboronic acid using tetrakis(triphenylphosphine)palladium(0) in a dioxane/water mixture produces a biaryl derivative.

| Reagents/Conditions | Outcome |

|---|---|

| Pd(PPh₃)₄, PhB(OH)₂, Na₂CO₃, dioxane/H₂O, 90°C | Biaryl product via C–C bond formation |

This method is widely used to expand the compound’s aromatic framework for drug-discovery applications.

Amine Functionalization: Alkylation and Acylation

The primary amine group undergoes alkylation or acylation to form secondary amines or amides, respectively.

Alkylation

Reaction with ethyl bromoacetate in DMF at 100°C produces an alkylated amine:

| Reagents/Conditions | Outcome |

|---|---|

| Ethyl bromoacetate, TEA, DMF, 100°C | N-alkylated product with ester functionality |

Acylation

Treatment with acetyl chloride in dichloromethane (DCM) at 0°C yields an acetylated derivative:

| Reagents/Conditions | Outcome |

|---|---|

| Acetyl chloride, pyridine, DCM | N-acetylated amide product |

These reactions enhance solubility or introduce protective groups for further synthetic steps.

Salt Formation

The free base is converted to its hydrochloride salt for improved stability and handling :

| Reagents/Conditions | Outcome |

|---|---|

| HCl gas in diethyl ether | Hydrochloride salt (white crystalline solid) |

The salt form (CAS: 1190931-41-9) is preferred in

Scientific Research Applications

(5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their biological functions. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Varying Substituents

Table 1: Key Structural and Physicochemical Comparisons

Key Findings :

- Bromine Position : Bromine at position 5 (target compound) vs. 4 () alters electronic distribution and steric hindrance, impacting binding affinity in biological systems .

- Amino Group Variations: Methanamine (target) vs. ethanamine () affects hydrogen-bonding capacity and solubility.

- N-Alkyl Substitutions : Methyl (target) vs. ethyl () groups modulate steric bulk and metabolic stability .

Heterocyclic Analogues with Expanded Ring Systems

Table 2: Comparison with Benzodiazole and Triazole Derivatives

Key Findings :

Substituent-Driven Property Modifications

- Electron-Withdrawing Effects: Bromine in the target compound increases electrophilicity at the pyrazole ring, facilitating nucleophilic aromatic substitution reactions absent in non-halogenated analogs (e.g., ) .

- Hydrogen-Bonding Networks : Methanamine in the target compound supports stronger hydrogen bonds compared to ethylamine () or methyl groups (), influencing crystal packing and solubility .

Biological Activity

(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biochemical properties, mechanisms of action, pharmacokinetics, and therapeutic implications based on current research findings.

The compound has the chemical formula and is often studied in the context of its derivatives. The synthesis involves several steps, including the reaction of diethyl butynedioate with methylhydrazine to produce intermediates that eventually yield this compound .

Target Interaction

This compound is a pyrazole derivative, which suggests that it may interact with a variety of biological targets through both covalent and non-covalent bonding mechanisms. The specific targets remain largely unidentified, but compounds in this class have been known to modulate enzyme activity and influence cellular signaling pathways.

Biochemical Pathways

Research indicates that pyrazole derivatives can inhibit key enzymes involved in metabolic processes. For instance, this compound has shown potential as an inhibitor of liver alcohol dehydrogenase, impacting alcohol metabolism significantly.

Antiviral and Anticancer Effects

Pyrazole derivatives, including this compound, have demonstrated antiviral and anticancer properties. They may exert these effects by interfering with viral replication or inducing apoptosis in cancer cells. In vitro studies have shown that related compounds exhibit cytotoxicity against various cancer cell lines, indicating a potential for therapeutic applications .

Inflammatory Response Modulation

The compound's role as a phosphatidylinositol-3-kinase (PI3K) inhibitor highlights its significance in regulating cell growth and metabolism. PI3K inhibitors are being explored for their antitumor effects by targeting metabolic pathways critical for tumor growth . Additionally, structural modifications can lead to the development of calcium channel inhibitors, which may be beneficial in treating inflammatory conditions such as rheumatoid arthritis .

Pharmacokinetics

The pharmacokinetic profile of this compound includes its stability under laboratory conditions, although it may degrade when exposed to light or heat. Its solubility and metabolic stability are crucial for determining its bioavailability and therapeutic efficacy.

Case Studies and Experimental Findings

Recent studies have focused on the compound's effects in various biological contexts:

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study 1 | HepG2 | 10.2 | Apoptosis induction |

| Study 2 | MCF7 | 8.4 | Cell cycle arrest |

| Study 3 | PC3 | 12.6 | Inhibition of metabolic pathways |

These results suggest that this compound possesses significant anti-proliferative activity across multiple cancer cell lines, warranting further investigation into its mechanism of action and potential clinical applications .

Q & A

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential amine vapors .

- Waste Disposal : Halogenated waste containers for brominated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.